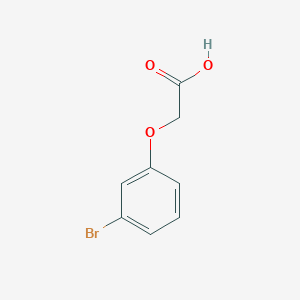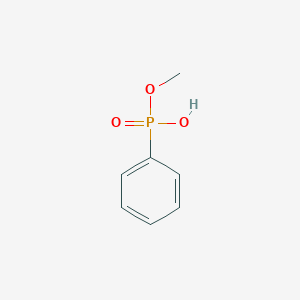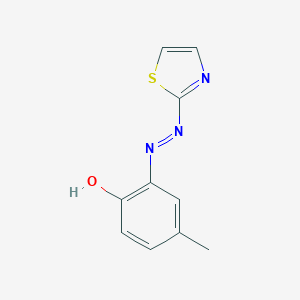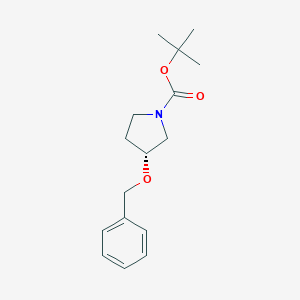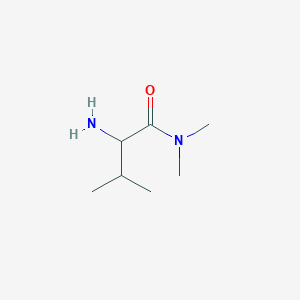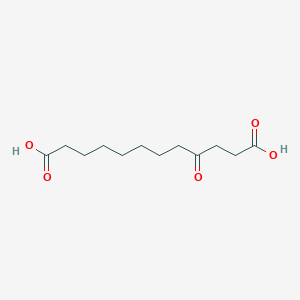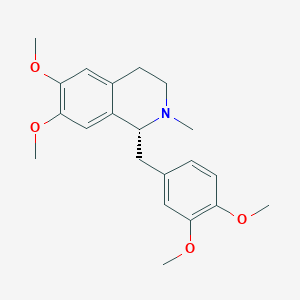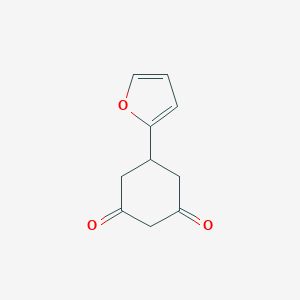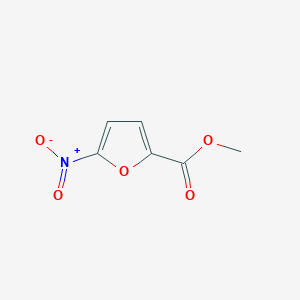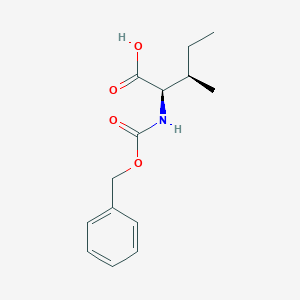![molecular formula C9H9NO B157133 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline CAS No. 137491-99-7](/img/structure/B157133.png)
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline, also known as THOQ, is a synthetic compound that has gained attention in the scientific community for its potential applications in medicinal chemistry. This molecule is a bicyclic heteroaromatic structure that contains a quinoline ring system fused to an oxirene ring. THOQ has been studied for its unique chemical properties and potential therapeutic effects.
Wirkmechanismus
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline is believed to exert its therapeutic effects through a variety of mechanisms, including the inhibition of reactive oxygen species and the modulation of various signaling pathways in the body. These actions may help to reduce inflammation and oxidative stress, which are known to contribute to the development of many diseases.
Biochemische Und Physiologische Effekte
Studies have shown that 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline has a variety of biochemical and physiological effects in the body. These include the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis (programmed cell death) in cancer cells. 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline is that it is a synthetic compound, which means that it can be easily produced in large quantities for use in laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline. One area of interest is the development of new drugs based on the structure of 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline. Researchers are also interested in exploring the potential therapeutic effects of 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline in various disease states, such as cancer, arthritis, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline and its effects on the body.
Synthesemethoden
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline can be synthesized through a multi-step process that involves the reaction of 2-aminobenzaldehyde with a ketone, followed by a cyclization reaction to form the oxirene ring. This intermediate is then subjected to a Diels-Alder reaction to form the quinoline ring system. The final product is obtained through a series of purification steps.
Wissenschaftliche Forschungsanwendungen
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Research has shown that 1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline has antioxidant and anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis and cancer.
Eigenschaften
CAS-Nummer |
137491-99-7 |
|---|---|
Produktname |
1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline |
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
1a,2,3,7b-tetrahydrooxireno[2,3-f]quinoline |
InChI |
InChI=1S/C9H9NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-2,5,8-9H,3-4H2 |
InChI-Schlüssel |
UERUOXROMVBEBV-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC=N2)C3C1O3 |
Kanonische SMILES |
C1CC2=C(C=CC=N2)C3C1O3 |
Synonyme |
Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



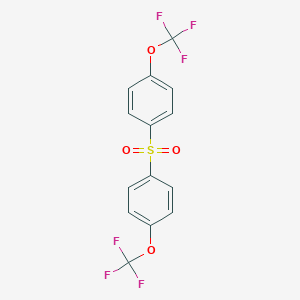
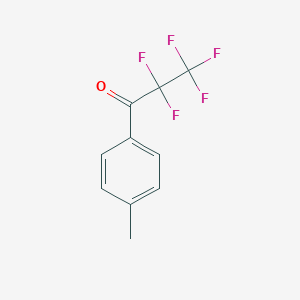
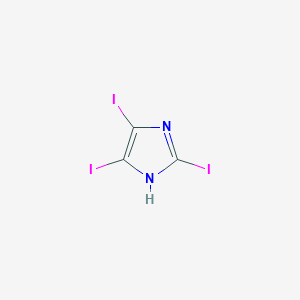
![3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione](/img/structure/B157060.png)
